molecular formula C22H20FN5O2 B2660615 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1211623-16-3

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2660615
CAS No.: 1211623-16-3
M. Wt: 405.433
InChI Key: DQBXRCPXIPTOHQ-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound that features a benzimidazole ring, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling of the Benzimidazole and Oxadiazole Rings: This step involves the formation of a carbon-nitrogen bond between the benzimidazole and oxadiazole rings, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: Similar structure with a chlorine atom instead of a fluorine atom.

    2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c23-17-7-5-15(6-8-17)21-25-26-22(30-21)16-9-11-27(12-10-16)20(29)13-28-14-24-18-3-1-2-4-19(18)28/h1-8,14,16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBXRCPXIPTOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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